dup-697 - 88149-94-4

dup-697

Catalog Number: EVT-266670
CAS Number: 88149-94-4
Molecular Formula: C17H12BrFO2S2
Molecular Weight: 411.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DuP-697 is a synthetic compound classified as a diarylheterocycle. It is a potent and selective inhibitor of the inducible isoform of prostaglandin G/H synthase, also known as cyclooxygenase-2 (COX-2). [] This enzyme plays a key role in the production of prostaglandins, which are lipid compounds involved in various physiological processes, including inflammation and pain. DuP-697's ability to selectively inhibit COX-2 makes it a valuable tool for studying the role of COX-2 in these processes and for exploring its potential as a therapeutic target. [] DuP-697 has been extensively used in in vitro and in vivo research to investigate the role of COX-2 in various pathological conditions, including inflammation, cancer, and cardiovascular disease.

5-Bromo-2-(4-fluorophenyl)-3-(4-methylsulfonyl)thiophene

  • Compound Description: This compound is a selective cyclooxygenase-2 (COX-2) inhibitor and is structurally similar to DuP-697. It has been shown to inhibit COX-2 with an IC50 of 250 nM and COX-1 with an IC50 of 100 μM. []
  • Relevance: This compound is structurally very similar to DuP-697, differing only in the absence of the bromine atom at the 5 position on the thiophene ring. This makes it a close analog of DuP-697. This compound exhibits a high degree of selectivity for COX-2 over COX-1, similar to DuP-697. [, ]

NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide)

  • Compound Description: This compound is a selective COX-2 inhibitor. It has been shown to be more effective in inhibiting COX-2 than COX-1, indicating its potential as an anti-inflammatory agent with fewer gastrointestinal side effects. [, , ]
  • Relevance: NS-398, similar to DuP-697, exhibits a high degree of selectivity for COX-2 over COX-1, highlighting its potential as an anti-inflammatory agent with fewer gastrointestinal side effects. [, , ]

SC-58125

  • Compound Description: SC-58125 is a selective COX-2 inhibitor that has demonstrated efficacy in preclinical models of inflammation and pain. It has been shown to have a higher affinity for COX-2 (IC50 86 nM) compared to COX-1 (IC50 100 μM). [, ]
  • Relevance: SC-58125 is a selective COX-2 inhibitor, similar to DuP-697, with a higher affinity for COX-2 compared to COX-1. This selectivity suggests a potential for reduced gastrointestinal side effects compared to non-selective COX inhibitors. [, ]

Flurbiprofen

  • Compound Description: Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2. []
  • Relevance: Flurbiprofen, in contrast to DuP-697 which selectively inhibits COX-2, inhibits both COX-1 and COX-2. This difference in selectivity profiles may result in different pharmacological effects and side effect profiles. []

SC58451

  • Compound Description: SC58451 is a selective COX-2 inhibitor. []
  • Relevance: SC58451 is a selective COX-2 inhibitor, sharing this characteristic with DuP-697. []

Celecoxib

  • Compound Description: Celecoxib is a selective COX-2 inhibitor and belongs to the diarylheterocycles class of COX-2 inhibitors. It exhibits selectivity for COX-2 by binding to a side pocket in the enzyme. [, ]

Rofecoxib

  • Compound Description: Rofecoxib is a selective COX-2 inhibitor and belongs to the diarylheterocycles class of COX-2 inhibitors. It exhibits selectivity for COX-2 by binding to a side pocket in the enzyme. []

Meloxicam

  • Compound Description: Meloxicam is a selective COX-2 inhibitor and belongs to the enolcarboxamids class of COX-2 inhibitors. It achieves selectivity for COX-2 by occupying an extra space at the top of the COX-2 channel. []

L-745,337

  • Compound Description: L-745,337 is a selective COX-2 inhibitor. []
  • Relevance: L-745,337 is a selective COX-2 inhibitor, similar to DuP-697. []

DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone)

  • Compound Description: DFU is a potent and selective COX-2 inhibitor. [, ]
  • Relevance: DFU and DuP-697 are both highly selective COX-2 inhibitors. [, ]

MF-tricyclic (3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone)

  • Compound Description: MF-tricyclic is a selective COX-2 inhibitor. []
  • Relevance: MF-tricyclic and DuP-697 are both selective COX-2 inhibitors. []

4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole

  • Compound Description: This compound is a highly potent and selective COX-2 inhibitor with an IC50 of 4 nM for COX-2 and 10 μM for COX-1. []
  • Relevance: This compound, similar to DuP-697, demonstrates high potency and selectivity for COX-2 over COX-1, indicating its potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects. []

4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide

  • Compound Description: This compound is a potent and selective COX-2 inhibitor with an IC50 of 5 nM for COX-2 and 3.3 μM for COX-1. []
  • Relevance: This compound, similar to DuP-697, exhibits significant potency and selectivity for COX-2 over COX-1, highlighting its potential as an anti-inflammatory drug candidate with a potentially improved safety profile. []

2-(4-Aminosulfonylphenyl)-3-(4-methoxyphenyl)indole

  • Compound Description: This compound is a potent and selective COX-2 inhibitor. []
  • Relevance: This compound, like DuP-697, demonstrates a high degree of selectivity for COX-2, suggesting its potential as an anti-inflammatory drug candidate with reduced gastrointestinal side effects. []

Valdecoxib

  • Compound Description: Valdecoxib is a selective COX-2 inhibitor and belongs to the diarylheterocycles class of COX-2 inhibitors. It exhibits selectivity for COX-2 by binding to a side pocket in the enzyme. []

Nimesulide

  • Compound Description: Nimesulide is a selective COX-2 inhibitor and belongs to the acidic sulfonamids class of COX-2 inhibitors. It achieves selectivity for COX-2 by occupying an extra space at the top of the COX-2 channel. []

Piroxicam

  • Compound Description: Piroxicam is a selective COX-2 inhibitor. []
  • Relevance: Piroxicam is a selective COX-2 inhibitor, similar to DuP-697. []

RS-57067

  • Compound Description: RS-57067 is a selective COX-2 inhibitor. []
  • Relevance: RS-57067 is a selective COX-2 inhibitor, similar to DuP-697. []

SC-57666

  • Compound Description: SC-57666 is a selective COX-2 inhibitor. []
  • Relevance: SC-57666 is a selective COX-2 inhibitor, similar to DuP-697. []

Etodolac

  • Compound Description: Etodolac is a selective COX-2 inhibitor. []
  • Relevance: Etodolac is a selective COX-2 inhibitor, similar to DuP-697. []

T-614

  • Compound Description: T-614 is a selective COX-2 inhibitor. []
  • Relevance: T-614 is a selective COX-2 inhibitor, similar to DuP-697. []
Source and Classification

DuP-697 was developed as part of a series of compounds aimed at targeting COX-2, which is overexpressed in several pathological conditions, including inflammation and cancer. Its classification as a non-steroidal anti-inflammatory drug (NSAID) highlights its therapeutic potential in treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs like indomethacin .

Synthesis Analysis

The synthesis of DuP-697 involves several steps, primarily focusing on the construction of the thiophene ring and the introduction of various substituents that enhance its selectivity for COX-2.

Synthesis Methodology:

  1. Starting Materials: The synthesis begins with commercially available precursors, including brominated and fluorinated aromatic compounds.
  2. Key Reactions:
    • Nucleophilic Aromatic Substitution: A critical step involves the nucleophilic substitution reaction where a thiophene derivative is reacted with fluorinated phenyl groups.
    • Formation of the Thiophene Core: The thiophene ring is formed through cyclization reactions involving appropriate coupling agents and catalysts.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity for biological evaluations.

The synthesis has been optimized to yield DuP-697 in good yields while maintaining selectivity for COX-2 inhibition .

Molecular Structure Analysis

DuP-697 possesses a unique molecular structure characterized by:

  • Core Structure: A thiophene ring that serves as the backbone.
  • Substituents: A bromine atom at position 5, a fluorophenyl group at position 2, and a methylsulfonylphenyl group at position 3.

The molecular formula for DuP-697 is C17H16BrFNO2S, with a molecular weight of approximately 394.33 g/mol. The presence of these substituents contributes to its lipophilicity and ability to penetrate biological membranes, including the blood-brain barrier, making it suitable for central nervous system applications .

Chemical Reactions Analysis

DuP-697 primarily undergoes reactions typical of aryl halides and thiophenes:

  1. Reactivity with Nucleophiles: The bromine atom can participate in nucleophilic substitution reactions, allowing for further derivatization.
  2. Metabolism: In vivo studies indicate that DuP-697 is metabolized through phase I metabolic pathways, leading to various metabolites that may retain COX-inhibitory activity.
  3. Inhibition Mechanism: DuP-697 inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Mechanism of Action

The mechanism of action for DuP-697 involves:

  • Selective Inhibition of COX-2: DuP-697 exhibits a significantly higher affinity for COX-2 compared to COX-1 (IC50 values are approximately 10 nM for COX-2 versus 800 nM for COX-1), indicating its selectivity .
  • Impact on Prostaglandin Synthesis: By inhibiting COX-2, DuP-697 effectively reduces the production of pro-inflammatory prostaglandins in tissues such as the brain and peripheral sites involved in inflammatory processes .

This selective inhibition contributes to its therapeutic profile, minimizing gastrointestinal side effects often associated with non-selective NSAIDs.

Physical and Chemical Properties Analysis

DuP-697 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point of DuP-697 has been reported to be approximately 150°C, indicating good thermal stability .

These properties are crucial for formulation development in pharmaceutical applications.

Applications

DuP-697 has been investigated for various scientific applications:

  1. Anti-inflammatory Therapy: Due to its potent anti-inflammatory effects, it is being explored for treating conditions like arthritis and other inflammatory disorders.
  2. Imaging Studies: Radiolabeled derivatives such as 18F-desbromo-DuP-697 have been developed for positron emission tomography (PET) imaging to assess COX-2 expression in vivo, particularly in neurological disorders .
  3. Research Tool: As a selective COX-2 inhibitor, DuP-697 serves as a valuable tool in pharmacological studies aimed at understanding inflammation pathways and developing new therapeutic strategies.
Introduction to DuP-697 in the Context of Cyclooxygenase-2 (COX-2) Inhibition

Historical Development of Selective COX-2 Inhibitors

The quest for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles accelerated following the landmark discovery of the cyclooxygenase-2 (COX-2) isoenzyme in 1991. Prior to this, non-selective NSAIDs like ibuprofen and aspirin inhibited both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory) enzymes, leading to significant gastrointestinal toxicity. The identification of COX-2 as a distinct molecular target catalyzed a pharmaceutical race to develop isoform-specific inhibitors [1] [4].

DuP-697 (5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-thiophene) emerged unexpectedly during this era. Originally synthesized by DuPont in the 1980s as an anti-inflammatory agent, it demonstrated potent efficacy in preclinical models but lacked the ulcerogenic effects characteristic of existing NSAIDs. This unique safety profile remained mechanistically unexplained until the confirmation of COX-2 as a distinct entity. Post-1991, DuP-697 was rapidly identified as a highly selective COX-2 inhibitor, exhibiting an IC50 of 10 nM for COX-2 versus 800 nM for COX-1 [3] [7]. Its unique diaryl heterocyclic structure, featuring a central thiophene ring with 4-methylsulfonylphenyl and 4-fluorophenyl substituents, became the definitive pharmacophore for subsequent COX-2 inhibitor design. Crucially, DuP-697 served as the direct structural prototype for the first clinically approved coxibs: celecoxib (derived by replacing the thiophene with a pyrazole ring) and rofecoxib (using a furanone core) [1] [3].

Table 1: Key Milestones in Selective COX-2 Inhibitor Development

Time PeriodKey AdvancementRole of DuP-697
Pre-1991Non-selective NSAIDs dominate (e.g., Ibuprofen, Aspirin)DuP-697 synthesized; shows anti-inflammatory efficacy without typical NSAID ulcers
1991COX-2 enzyme cloned and characterizedMechanism of DuP-697 explained: selective COX-2 inhibition
Mid-1990sRational drug design of COX-2 inhibitors acceleratesDuP-697 structure used as template for Celecoxib & Rofecoxib
1998-1999First COXIBs (Celecoxib, Rofecoxib) approvedDirect structural analogs of DuP-697 enter clinical use

Role of DuP-697 in Advancing COX-2-Specific Pharmacological Research

Defining the Structural Pharmacophore and Binding Mechanism

DuP-697’s enduring significance lies in its role as the quintessential model compound for elucidating the structural and biochemical principles governing COX-2 selectivity. Its diaryl heterocyclic scaffold, characterized by two vicinal aromatic rings (one bearing a methylsulfonyl group essential for selectivity) attached to a central heterocycle, established the core template for virtually all subsequent coxibs (celecoxib, rofecoxib, valdecoxib, etoricoxib, parecoxib) [1] [3] [4].

Structure-activity relationship (SAR) studies using DuP-697 analogs revealed critical determinants of selectivity:

  • The Cis-Stilbene Mimicry: The spatial orientation of the two aryl rings mimics the cis conformation of stilbene, optimally positioning them within the COX-2 active site [1].
  • Sulfonyl Group Requirement: The 4-methylsulfonylphenyl moiety is indispensable. The sulfone group (SO2CH3) engages in specific hydrogen bonding and polar interactions within a unique hydrophilic side pocket in COX-2, absent in COX-1. Oxidation state is critical – sulfones and sulfonamides confer selectivity, while sulfoxides or sulfides do not [1] [4].
  • Central Ring Flexibility: Modifications to the central thiophene ring demonstrated tolerance for various 5-membered heterocycles (e.g., pyrazole, furanone, isoxazole) or carbocyclic systems, enabling optimization of pharmacokinetic properties while retaining selectivity [3].

X-ray crystallography and mutagenesis studies, often using DuP-697 or close analogs like SC-58125, pinpointed the molecular basis for selectivity: COX-2 possesses a larger, more flexible active site (~394 Å3) compared to COX-1 (~316 Å3). Key differences include:

  • Val523 vs Ile523: The smaller valine residue in COX-2 (replacing isoleucine in COX-1) creates extra space within the active site.
  • Arg513 vs His513: The arginine residue in the COX-2 side pocket forms crucial hydrogen bonds with the sulfonyl oxygen atoms of DuP-697.
  • Val434 vs Ile434: This substitution allows Phe518 to shift, further enlarging the COX-2 binding cavity [1] [4].

DuP-697 also revealed a complex, time-dependent irreversible inhibition mechanism specific to COX-2. It binds reversibly to both enzymes initially but undergoes a slow, irreversible transition only within the COX-2 active site, attributed to the sulfonyl group's interaction with the Arg513-containing side pocket. Mutation of Val523 to isoleucine (making it COX-1-like) abolishes this irreversible step [1].

Table 2: Molecular Interactions of DuP-697 within the COX-2 Active Site

Structural Feature of DuP-697Amino Acid Residue in COX-2Type of InteractionFunctional Consequence
Sulfonyl Oxygen (SO2CH3)Arg513Hydrogen Bonding & IonicPrimary determinant of selectivity; anchors inhibitor in side pocket
Sulfonyl Oxygen (SO2CH3)His90, Gln192Hydrogen BondingStabilizes binding; contributes to potency
4-Fluorophenyl RingTyr385, Phe518Hydrophobic/π-π StackingPositions molecule correctly in upper channel; steric constraints
Central Thiophene RingLeu384, Tyr355HydrophobicMaintains orientation of aryl rings; low polarity crucial
Bromine AtomHydrophobic Pocket (Val349, Leu352, Trp387)HydrophobicContributes to binding affinity; less critical than sulfonyl

Enabling Broader Research Applications

Beyond its pivotal role in defining COX-2 pharmacology, DuP-697 became an indispensable research tool due to its high selectivity and well-characterized actions:

  • Oncology Research: DuP-697 demonstrated potent anti-tumor effects independent of its anti-inflammatory action. It suppressed growth and induced apoptosis in K562 chronic myeloid leukemia cells (IC50 = 31.7 µM at 36h) via G1-S phase cell cycle arrest and caspase-8 activation. This effect was also observed in primary CML cells and was independent of the Philadelphia chromosome [2]. It validated the concept of targeting COX-2 for cancer therapy, paving the way for investigating COX-2 expression as a marker and coxibs as potential chemopreventive or chemosensitizing agents [2] [5]. Research showed COX-2 inhibition could regulate macrophage recruitment, downregulate VEGF to inhibit angiogenesis, and inhibit the PI3K/Akt pathway to induce tumor cell apoptosis [5].
  • Neuroinflammation and CNS Research: DuP-697 helped identify constitutive COX-2 expression in specific brain regions and spinal cord (sometimes termed COX-3). Its ability to cross the blood-brain barrier made it valuable for studying the role of COX-2-derived prostaglandins in central sensitization, pain processing, and neurodegenerative conditions [1] [4] [6].
  • Reproductive and Developmental Biology: While not clinically used, DuP-697 was employed in animal models to investigate the role of COX-2 (vs COX-1) in ovulation, implantation, decidualization, and fetal development, helping to delineate the complex roles of prostaglandins in reproduction [6].
  • Proof-of-Concept Studies: Due to its clear selectivity profile and known mechanism, DuP-697 remains a standard tool compound in vitro and in vivo to pharmacologically dissect COX-2 involvement in physiological and pathological processes before testing clinically relevant coxibs [1] [3] [7].

Table 3: Key Research Applications Enabled by DuP-697

Research DomainKey Finding Using DuP-697Significance
OncologyGrowth suppression & apoptosis induction in CML cells (K562 line & primary cells) via caspase-8 activation & G1-S arrest [2]Validated COX-2 as viable cancer target; demonstrated COX-2 inhibition effects beyond inflammation
AngiogenesisDownregulation of VEGF expression in tumor models [5]Revealed mechanism for anti-tumor effects; supported combo therapies with chemotherapeutics
NeuropharmacologyIdentification of constitutive COX-2 (COX-3) expression and function in CNS [1] [4]Advanced understanding of COX-2 in pain, fever, neuroprotection, neurodegeneration
Signal TransductionInhibition of PI3K/Akt pathway in tumor cells [5]Uncovered link between COX-2 inhibition and major pro-survival signaling pathway
Reproductive BiologyTool for probing COX-2 role in ovulation, implantation, decidualization [6]Helped dissect prostaglandin roles in reproduction separate from COX-1 functions

Properties

CAS Number

88149-94-4

Product Name

dup-697

IUPAC Name

5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene

Molecular Formula

C17H12BrFO2S2

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3

InChI Key

AJFTZWGGHJXZOB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

5-bromo-2-(4-fluorophenyl)-3-(4-methysulfonylphenyl)thiophene
DuP 697
DuP-697

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.